molecular formula C9H6N2O3S B1620767 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol CAS No. 63698-52-2

5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol

Cat. No. B1620767
CAS RN: 63698-52-2
M. Wt: 222.22 g/mol
InChI Key: JPZJNDJPRJSGGH-UHFFFAOYSA-N
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Description

5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol, also known as BDOT, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. BDOT is a sulfur-containing heterocycle that possesses a unique structure that makes it a valuable tool in various fields of research.

Mechanism Of Action

The mechanism of action of 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol is not well understood, but it is believed to be related to its unique sulfur-containing heterocyclic structure. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has been shown to possess antioxidant properties, which may be related to its ability to scavenge free radicals. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has also been shown to possess antibacterial properties, which may be related to its ability to disrupt bacterial cell membranes.

Biochemical And Physiological Effects

5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has been shown to possess various biochemical and physiological effects. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has been shown to possess antioxidant properties, which may be related to its ability to scavenge free radicals. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has also been shown to possess antibacterial properties, which may be related to its ability to disrupt bacterial cell membranes. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has been shown to possess anti-inflammatory properties, which may be related to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol possesses various advantages and limitations for lab experiments. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol is a highly stable compound that can be easily synthesized in high yield and purity. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol possesses unique optical and electrochemical properties that make it an excellent candidate for use in various lab experiments. However, 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol is relatively expensive compared to other compounds, which may limit its use in some experiments.

Future Directions

There are various future directions for 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol research. One potential future direction is the development of 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol-based fluorescent sensors for the detection of various analytes. Another potential future direction is the use of 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol as a building block for the synthesis of new materials with unique properties. Additionally, the mechanism of action of 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol is not well understood, and further research is needed to elucidate its biological activity.

Scientific Research Applications

5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has been used in various scientific research applications, including fluorescence sensing, electrochemistry, and material science. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol possesses unique optical properties that make it an excellent candidate for use in fluorescence sensing applications. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol can be used to detect various analytes, including metal ions, anions, and small molecules. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has also been used in electrochemistry applications, where it has been shown to possess excellent electrochemical properties. 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol has been used as a building block for the synthesis of various materials, including polymers, nanoparticles, and metal-organic frameworks.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c15-9-11-10-8(14-9)5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZJNDJPRJSGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368651
Record name 5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol

CAS RN

63698-52-2
Record name 5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol
Reactant of Route 2
5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol

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